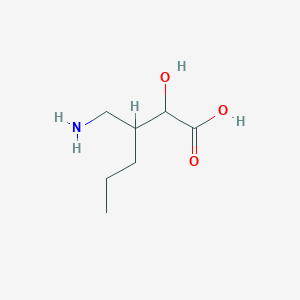![molecular formula C13H15ClF3NO2 B13547412 tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13547412.png)
tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate: is a chemical compound with the molecular formula C13H15ClF3NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a chloromethyl group, and a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
The synthesis of tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(chloromethyl)-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate include:
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate group.
tert-Butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate: A structural isomer with the chloromethyl group in a different position on the phenyl ring.
tert-Butyl N-[2-(bromomethyl)-5-(trifluoromethyl)phenyl]carbamate: Similar structure but with a bromomethyl group instead of a chloromethyl group
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
Properties
Molecular Formula |
C13H15ClF3NO2 |
|---|---|
Molecular Weight |
309.71 g/mol |
IUPAC Name |
tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-6-9(13(15,16)17)5-4-8(10)7-14/h4-6H,7H2,1-3H3,(H,18,19) |
InChI Key |
WVFFWJMYJRQCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


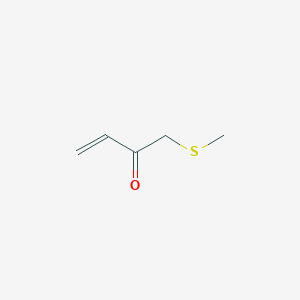
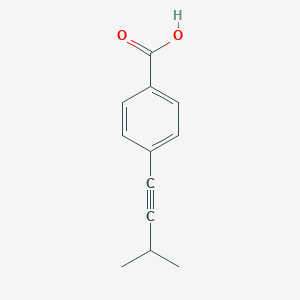
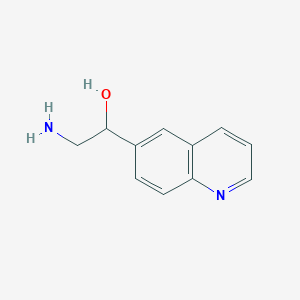
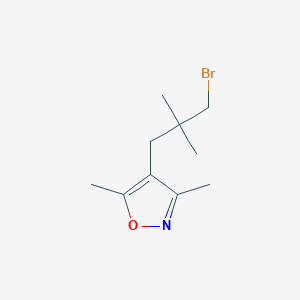
![Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B13547355.png)
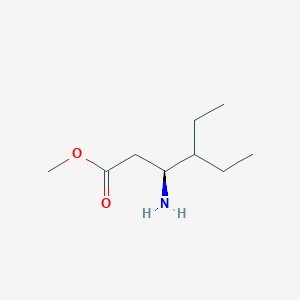
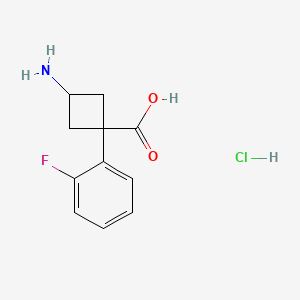
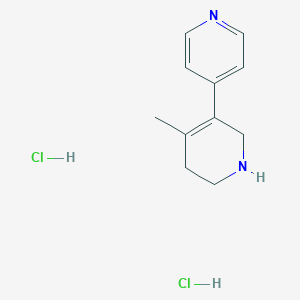

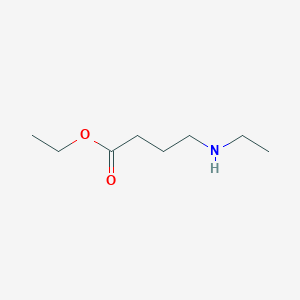
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride](/img/structure/B13547391.png)
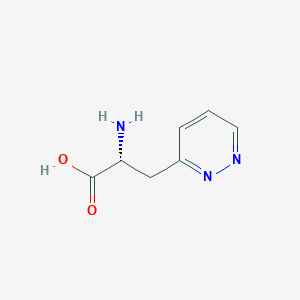
![2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
